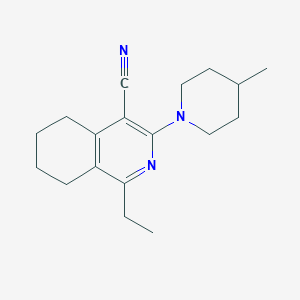![molecular formula C26H20ClN5O B11593647 5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one](/img/structure/B11593647.png)
5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one: is a complex organic compound with a fascinating structure. Let’s break it down:
-
Core Structure: : The compound consists of a pyrimidine ring (a six-membered heterocycle containing two nitrogen atoms and four carbon atoms) fused with a quinazoline ring (a bicyclic system with a benzene ring fused to a pyrimidine ring). The benzyl group and the chloro substituent add further complexity.
-
Biological Relevance: : This compound is not only a synthetic curiosity but also plays a role in various biological processes. It’s worth noting that the quinazoline moiety is found in several natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common approaches:
-
Condensation Reaction
- Starting materials: 6-chloro-4-phenylquinazoline-2-amine and 6-methylpyrimidin-4(1H)-one.
- Reaction: Condensation of the two starting materials under appropriate conditions.
- Yield: The yield can vary based on reaction conditions and purification methods.
-
Multicomponent Reactions
- Multicomponent reactions involving quinazoline derivatives, pyrimidinones, and benzyl compounds can lead to the desired product.
Industrial Production
While there isn’t a specific industrial-scale production method for this compound, its synthesis can be adapted for larger-scale production using suitable modifications.
Analyse Chemischer Reaktionen
Reactivity
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions at various functional groups.
Substitution Reactions: Substitution reactions (e.g., nucleophilic aromatic substitution) can occur at the chloro and other reactive sites.
Common Reagents: Reagents like strong acids, bases, and metal catalysts are often employed.
Major Products: The major products depend on the specific reaction conditions and regioselectivity.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Researchers use this compound as a building block for designing novel molecules.
Medicinal Chemistry: It serves as a starting point for developing potential drugs.
Biology and Medicine:
Anticancer Potential: Some derivatives of this compound exhibit antitumor activity.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
Industry:
Pharmaceuticals: The compound’s derivatives find applications in drug development.
Agrochemicals: It could be relevant in designing new pesticides or herbicides.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.
Eigenschaften
Molekularformel |
C26H20ClN5O |
|---|---|
Molekulargewicht |
453.9 g/mol |
IUPAC-Name |
5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C26H20ClN5O/c1-16-20(14-17-8-4-2-5-9-17)24(33)31-25(28-16)32-26-29-22-13-12-19(27)15-21(22)23(30-26)18-10-6-3-7-11-18/h2-13,15H,14H2,1H3,(H2,28,29,30,31,32,33) |
InChI-Schlüssel |
HPONLAPGOBIIBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Ethylamino-6-methylsulfanyl-[1,3,5]triazin-2-yloxy)-benzoic acid methyl ester](/img/structure/B11593564.png)
![(5Z)-3-cyclohexyl-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11593566.png)
![(5Z)-5-(4-isobutoxy-3-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593574.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11593584.png)
![2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11593586.png)

![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11593598.png)
![8-butyl-3,3-dimethyl-6-(4-methylpiperidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11593605.png)
![2-{4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11593609.png)
![2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B11593621.png)
![11-benzyl-5-(2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11593628.png)
![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N,N-dimethylprop-2-yn-1-aminium](/img/structure/B11593629.png)
![2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11593630.png)
![ethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11593635.png)
